2-Chloro-4-fluorobenzoyl chloride
Overview
Description
2-Chloro-4-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It is used in various chemical reactions and has been used in the preparation of certain compounds .
Synthesis Analysis
The synthesis of 2-Chloro-4-fluorobenzoyl chloride involves several steps. The synthesis process involves the use of certain raw materials and the product is obtained after several chemical reactions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluorobenzoyl chloride has been investigated using gas electron diffraction data and normal coordinate calculations aided by quantum chemical calculations . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .Chemical Reactions Analysis
2-Chloro-4-fluorobenzoyl chloride is involved in various chemical reactions. For instance, it reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .Physical And Chemical Properties Analysis
2-Chloro-4-fluorobenzoyl chloride is a clear pale yellow to yellow liquid . It has a melting point of 16 °C, a boiling point of 98-102 °C (15 mmHg), and a density of 1.447 g/mL at 25 °C . Its refractive index is 1.549-1.551 .Scientific Research Applications
Crystallization Pathway Analysis
2-Chloro-4-fluorobenzoyl chloride has been utilized in the study of crystallization pathways. For example, a study on 4-fluorobenzoyl chloride, a similar compound, demonstrated its ability to form new crystalline forms when quenched with liquid nitrogen, revealing insights into its crystallization pathway and the structural correlations between different forms (Dikundwar & Row, 2014).
Anticancer Activity
Research has shown the potential of 2-chloro-4-fluorobenzoyl chloride derivatives in the field of cancer treatment. A study synthesized 2-aminobenzophenones by acylation of para-chloroaniline with 2-chloro-4-fluorobenzoyl chloride and discovered that these compounds possess potential anticancer activity (Cortez-Maya et al., 2012).
Molecular Structure Analysis
The molecular structures of compounds like 2-chloro-4-fluorobenzoyl chloride have been studied using gas electron diffraction and quantum chemical calculations. This research helps in understanding the conformational compositions and structural behaviors of such molecules (Johansen, Dahl, & Hagen, 2013).
Synthesis of Pharmaceutical Intermediates
2-Chloro-4-fluorobenzoyl chloride is used in synthesizing various pharmaceutical intermediates. For instance, it has been employed in the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a compound with potential pharmaceutical applications (Su Wei-ke, 2008).
Photoinduced Rotamerization Studies
Studies involving 2-chloro-4-fluorobenzoyl chloride and similar compounds have explored photoinduced reactions, such as rotamerization and dissociation in cryogenic matrices. This research is pivotal in understanding the photochemical behavior of these compounds (Tanaka et al., 2014).
Novel Synthetic Methods
New synthetic methods involving 2-chloro-4-fluorobenzoyl chloride have been developed for various applications, such as in the preparation of pesticides and other chemicals. These methods are significant for improving yields and reducing costs (Xiao-hua Du et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIAZJJVWRVLBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371433 | |
Record name | 2-Chloro-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorobenzoyl chloride | |
CAS RN |
21900-54-9 | |
Record name | 2-Chloro-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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